

An In-depth Technical Guide to Potassium Bis(trifluoromethanesulfonyl)imide (KTFSI)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Potassium bis(trifluoromethanesulfonyl)imide
Cat. No.:	B3030407

[Get Quote](#)

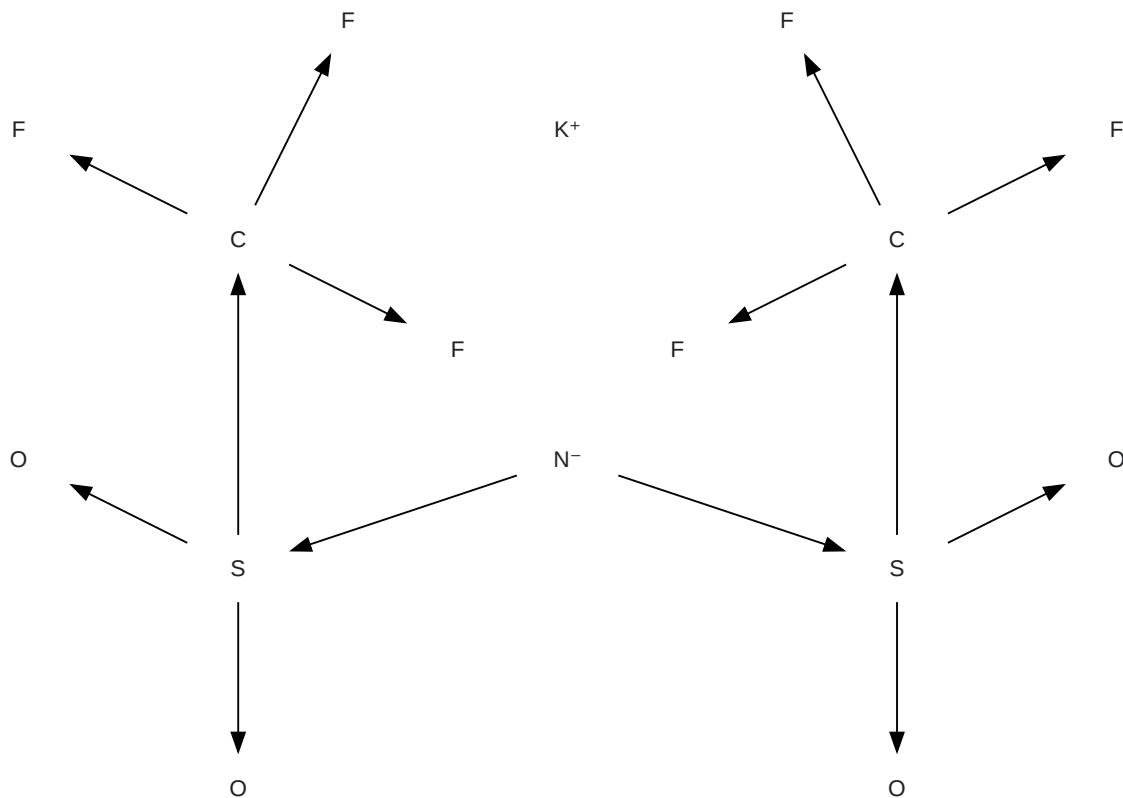
A Comprehensive Resource for Researchers and Drug Development Professionals

Introduction

Potassium bis(trifluoromethanesulfonyl)imide, commonly abbreviated as KTFSI, is an inorganic salt that has garnered significant attention in various scientific fields, most notably in the development of advanced energy storage systems.^[1] Its unique combination of high thermal stability, excellent electrochemical properties, and high solubility in a wide range of organic solvents makes it a compelling candidate for next-generation potassium-ion batteries.^[2] This technical guide provides a comprehensive overview of KTFSI, covering its fundamental chemical and physical properties, its applications, and key experimental considerations.

Core Molecular and Physical Properties

At its core, KTFSI is defined by its chemical formula and molecular weight, which dictate its behavior and suitability for various applications.


Chemical Formula and Molecular Weight

The empirical formula of **Potassium bis(trifluoromethanesulfonyl)imide** is C₂F₆KNO₄S₂.^[1] ^[3]^[4] This formula indicates the presence of two carbon atoms, six fluorine atoms, one potassium atom, one nitrogen atom, four oxygen atoms, and two sulfur atoms.

The molecular weight of KTFSI is approximately 319.24 g/mol .[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This value is crucial for stoichiometric calculations in electrolyte preparation and other experimental designs.

Structural Representation

The structure of KTFSI consists of a potassium cation (K^+) and a bis(trifluoromethanesulfonyl)imide anion ($TFSI^-$). The $TFSI^-$ anion is characterized by a central nitrogen atom bonded to two sulfonyl groups (SO_2), each of which is further bonded to a trifluoromethyl group (CF_3). The negative charge is delocalized across the sulfur, oxygen, and nitrogen atoms, which contributes to its stability.

[Click to download full resolution via product page](#)

Caption: Molecular structure of the TFSI⁻ anion with the associated K⁺ cation.

Physicochemical Properties

A summary of the key physicochemical properties of KTFSI is presented in the table below.

Property	Value	References
Appearance	White, crystalline powder	
Molecular Formula	C ₂ F ₆ KNO ₄ S ₂	[1][3][4]
Molecular Weight	319.24 g/mol	[1][3][4][5]
Melting Point	198-203 °C	[1]
Density	2.12 g/cm ³	[3][4]
Solubility	Soluble in water, carbonates (dimethyl carbonate, diethyl carbonate, propylene carbonate), glymes, and other ethers.	[3]
Hygroscopicity	Hygroscopic and sensitive to air and moisture.	[3]

KTFSI in Electrochemical Applications: A Focus on Potassium-Ion Batteries

The primary application of KTFSI is as an electrolyte salt in potassium-ion batteries (KIBs).^[2] Its properties offer several advantages over other potassium salts like KPF6 and KClO4.^{[2][6][7]}

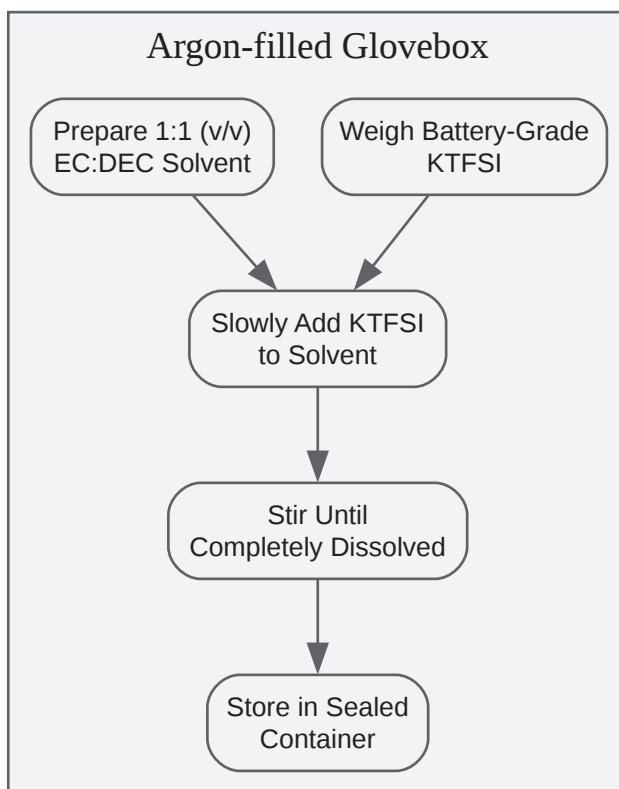
Advantages of KTFSI in Electrolytes

- High Ionic Conductivity: KTFSI-based electrolytes exhibit high ionic conductivity, which is crucial for efficient charge transport within the battery.^[6]

- Wide Electrochemical Stability Window: KTFSI has a high oxidative stability of up to 4 V vs K+/K, which allows for the use of high-voltage cathode materials.[6]
- Excellent Thermal Stability: The thermal stability of the TFSI- anion contributes to the overall safety of the battery, especially when compared to more thermally labile salts like KPF6.[8][9]
- High Solubility: Its high solubility in various polar organic solvents allows for the formulation of a wide range of electrolytes, including highly concentrated electrolytes.[2][6]
- Stable Solid Electrolyte Interphase (SEI) Formation: KTFSI can contribute to the formation of a stable SEI layer on the anode, which is critical for long-term cycling stability.[2][7]

Experimental Protocol: Preparation of a KTFSI-based Electrolyte

This protocol describes the preparation of a standard 1.0 M KTFSI electrolyte in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).


Materials:

- **Potassium bis(trifluoromethanesulfonyl)imide** (KTFSI), battery grade ($\geq 99.5\%$)
- Ethylene carbonate (EC), battery grade
- Diethyl carbonate (DEC), battery grade
- Argon-filled glovebox
- Magnetic stirrer and stir bar
- Volumetric flask
- Analytical balance

Procedure:

- Environment Control: Perform all steps inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm to prevent contamination, as KTFSI is hygroscopic.

- Solvent Preparation: Prepare a 1:1 volume-to-volume mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).
- Weighing KTFSI: Accurately weigh the required amount of KTFSI to achieve a 1.0 M concentration in the final electrolyte volume. For example, for 10 mL of electrolyte, you would need $0.01 \text{ L} * 1.0 \text{ mol/L} * 319.24 \text{ g/mol} = 3.1924 \text{ g}$ of KTFSI.
- Dissolution: Slowly add the weighed KTFSI to the EC:DEC solvent mixture in a volumetric flask while stirring with a magnetic stirrer.
- Homogenization: Continue stirring until the KTFSI is completely dissolved and the solution is clear and homogeneous.
- Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of a KTFSI-based electrolyte.

Synthesis and Purification Considerations

While commercially available, understanding the synthesis of KTFSI can provide insights into potential impurities. A common synthesis route involves the reaction of bis(trifluoromethanesulfonyl)imide (HTFSI) with a potassium base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).

Purification is critical, especially for battery applications, as impurities can negatively impact electrochemical performance. Recrystallization from appropriate solvents is a common method to achieve high purity. The final product is typically dried under vacuum at elevated temperatures to remove any residual solvent and moisture.

Safety and Handling

KTFSI is classified as a corrosive substance that can cause severe skin burns and eye damage.^[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical. It is also important to handle KTFSI in a well-ventilated area or a fume hood. Due to its hygroscopic nature, it should be stored under an inert atmosphere, such as argon or nitrogen.^[3]

Conclusion

Potassium bis(trifluoromethanesulfonyl)imide is a key material in the advancement of potassium-ion battery technology. Its robust chemical and physical properties, including high thermal and electrochemical stability, make it a superior choice for electrolyte formulations. This guide has provided a detailed overview of its molecular characteristics, applications, and handling, offering a valuable resource for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. roco.global [roco.global]

- 2. Electrolyte formulation strategies for potassium-based batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POTASSIUM BIS(TRIFLUOROMETHANESULFONLY)IMIDE | 90076-67-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Potassium Bis(trifluoromethanesulfonyl)imide | C2F6KNO4S2 | CID 11099217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mai.group.whut.edu.cn [mai.group.whut.edu.cn]
- 7. Fundamental Understanding and Research Progress on the Interfacial Behaviors for Potassium-Ion Battery Anode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing better ester- and ether-based electrolytes for potassium-ion batteries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06537D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Potassium Bis(trifluoromethanesulfonyl)imide (KTFSI)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030407#molecular-weight-and-formula-of-ktfsi]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com